Mono(2-ethyl-5-hydroxyhexyl) phthalate
Overview
Description
Mono(2-ethylhexyl) phthalate (MEHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer in polyvinylchloride (PVC) products. MEHP has been detected in various environmental compartments and is known to leach into plasma from PVC plastics, which raises concerns about its potential toxic effects on human health and the environment .
Synthesis Analysis
MEHP is formed through the hydrolysis of DEHP, which can occur in various tissues such as the liver, lung, and kidney. This process is mediated by esterases present in these tissues, leading to the formation of MEHP and 2-ethylhexanol . Additionally, a synthetic route to produce oxidized metabolites of DEHP, which includes MEHP, involves esterification of an alcohol with phthalic anhydride, followed by deprotection and further oxidation .
Molecular Structure Analysis
The molecular structure of MEHP includes a phthalate moiety and an 2-ethylhexyl side chain. This structure is crucial for its biological activity and interaction with biological systems. The presence of the ester linkage in MEHP is a key functional group that is susceptible to hydrolysis, leading to its metabolism and the formation of other metabolites .
Chemical Reactions Analysis
MEHP undergoes various metabolic reactions in biological systems. In plants, MEHP can be metabolized through hydroxylation, oxidation, and malonylation, leading to the formation of phase I and phase II metabolites. These metabolic pathways are essential for understanding the environmental fate of MEHP and its potential bioaccumulation in the food chain .
Physical and Chemical Properties Analysis
MEHP exhibits genotoxic effects in human cells, as evidenced by the induction of DNA strand breaks in human lymphocytes and mucosal cells of the upper aerodigestive tract. These effects are dose-dependent and indicate the genotoxic potential of MEHP . Furthermore, MEHP has been shown to have a negative inotropic effect on human myocardium, which can be modulated by atropine, suggesting that MEHP may act through cholinergic receptors . In the context of colorectal cancer, MEHP has been found to facilitate cell motility and progression of the disease through the activation of the AKT-β-catenin-IL-8 signaling axis .
Relevant Case Studies
In vitro studies have demonstrated the cardiodepressive effects of MEHP on human myocardium, which are relevant for understanding its potential impact on human health . Additionally, the genotoxic effects of MEHP have been observed in human lymphocytes and mucosal cells, providing a case study for its potential role in carcinogenesis . The metabolism of MEHP in Arabidopsis thaliana cells and its subsequent uptake and transformation in plants offer a case study for environmental exposure and the potential risks to human health through the consumption of contaminated plants . Lastly, the use of chimeric mice with humanized liver to study the pharmacokinetics of MEHP provides insights into its metabolism and excretion in humans, which is crucial for risk assessment .
Scientific Research Applications
1. Biomarker of Exposure to DEHP
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is recognized as a sensitive biomarker for assessing human exposure to di-(2-ethylhexyl) phthalate (DEHP). Studies have revealed that MEHHP, along with other metabolites like mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethylhexyl) phthalate (MEHP), are formed through oxidative metabolism of DEHP. Urinary levels of MEHHP and MEOHP are significantly higher than those of MEHP, suggesting a predominant human metabolic pathway from DEHP to MEHP followed by oxidation to MEHHP and MEOHP. This implies that measuring MEHHP in urine can provide a more accurate estimation of DEHP exposure than measuring MEHP alone (Barr et al., 2003), (Silva et al., 2006).
2. Assessment of DEHP Intake and Health Risk
MEHHP has been used to estimate the daily intake of DEHP in various populations, including children, and assess the associated health risks. By extrapolating from urinary levels of MEHHP and other metabolites, studies have determined median daily DEHP intake and highlighted potential overexposures in certain groups. These findings underscore the importance of MEHHP as a tool in environmental health studies to gauge the extent of DEHP exposure and its potential health implications (Wittassek et al., 2007), (Koch et al., 2004).
3. Understanding Metabolism of DEHP in Specific Populations
Research on MEHHP has contributed to understanding how DEHP is metabolized in specific populations, such as pregnant women and children. Variations in urinary MEHHP levels across different stages of pregnancy or age groups of children provide insights into how DEHP metabolism may be influenced by physiological changes or age. This understanding is crucial for developing age-specific health guidelines and risk assessments related to DEHP exposure (Zhao et al., 2018), (Song et al., 2013).
4. Monitoring Occupational Exposure to DEHP
MEHHP levels in urine have been employed to monitor occupational exposure to DEHP among workers in industries such as PVC processing. This application of MEHHP helps in assessing the extent of DEHP uptake in occupational settings, guiding workplace safety measures and exposure limits (Dirven et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPQSGURZSTFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873160 | |
Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(2-ethyl-5-hydroxyhexyl) phthalate | |
CAS RN |
40321-99-1 | |
Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40321-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethyl-5-hydroxyhexyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mono-2-ethyl-5-hydroxyhexyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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